molecular formula C17H17N3O2 B14335927 4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione CAS No. 106268-15-9

4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione

Cat. No.: B14335927
CAS No.: 106268-15-9
M. Wt: 295.34 g/mol
InChI Key: WMGQLPKJZRBHPB-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with aminoethyl and diphenyl groups. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylhydrazine with benzil to form a pyrazolidine intermediate. This intermediate is then subjected to further reactions to introduce the aminoethyl group, often through reductive amination or similar techniques .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Catalysts and specific reaction conditions are employed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione is unique due to its pyrazolidine ring and diphenyl substitution, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions and applications in various scientific fields .

Properties

CAS No.

106268-15-9

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

4-(2-aminoethyl)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C17H17N3O2/c18-12-11-15-16(21)19(13-7-3-1-4-8-13)20(17(15)22)14-9-5-2-6-10-14/h1-10,15H,11-12,18H2

InChI Key

WMGQLPKJZRBHPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCN

Origin of Product

United States

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